N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
Description
Structural Characterization
Molecular Architecture and Functional Group Distribution
Core Pyrazole Ring and Substituent Analysis
The central pyrazole ring (C~3~H~4~N~2~) serves as the structural backbone, with substitutions at positions 1, 3, and 4 dictating the compound’s electronic and steric profile. Position 1 is occupied by a phenyl group (C~6~H~5~), while position 3 hosts a 4-methylphenyl substituent (C~6~H~4~CH~3~). These aromatic groups introduce significant π-π stacking potential and hydrophobic interactions, as evidenced by the compound’s low aqueous solubility. The 4-methylphenyl group’s electron-donating methyl moiety enhances the pyrazole ring’s electron density, stabilizing the tautomeric equilibrium between N1–H and N2–H forms.
Position 4 of the pyrazole is functionalized with a propenone-linked benzamide group. This substitution pattern aligns with computational studies on pyrazole derivatives, where bulky substituents at C4 favor planar conformations due to reduced steric hindrance. The pyrazole’s nitrogen atoms participate in intramolecular hydrogen bonding with the tetrahydrothiophene-1,1-dioxide moiety, as confirmed by density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level.
Benzamide Moiety and Tetrahydrothiophene-3-ylamino Linkage
The benzamide group (C~7~H~5~NO) connects to the pyrazole via a propenone bridge, forming a conjugated system that extends the molecule’s planar region. The amide’s carbonyl oxygen (C=O) exhibits partial double-bond character (1.23 Å), as determined by X-ray crystallography of analogous compounds. This group engages in resonance with the adjacent propenone double bond, reducing rotational freedom and stabilizing the Z-configuration of the enone system.
The tetrahydrothiophene-1,1-dioxide substituent (C~4~H~8~O~2~S) attaches to the propenone chain through an amino linkage. The sulfone group’s electron-withdrawing nature polarizes the C–S bonds (1.76 Å for S=O), creating a dipole moment of 4.92 D that enhances solubility in polar aprotic solvents like sulfolane. The tetrahydrothiophene ring adopts a chair conformation, minimizing torsional strain between the sulfone group and the amino nitrogen.
Propenone Conjugation and Stereochemical Features
The (1Z)-propenone bridge (C~3~H~3~O) forms a fully conjugated system with the pyrazole and benzamide groups. Nuclear magnetic resonance (NMR) studies reveal a trans-coupling constant (J = 16.2 Hz) between the α- and β-protons, confirming the Z-stereochemistry. This geometry facilitates intramolecular charge transfer, as evidenced by a bathochromic shift (λ~max~ = 312 nm) in ultraviolet-visible (UV-Vis) spectroscopy.
The compound’s stereochemical integrity arises from two chiral centers:
- C3 of the tetrahydrothiophene ring : Configurationally stable due to restricted rotation from the sulfone group.
- Amino nitrogen : Adopts a pyramidal geometry (109.5° bond angles) with slow inversion kinetics at room temperature.
DFT calculations predict an energy barrier of 24.3 kcal/mol for rotation about the propenone double bond, explaining the compound’s resistance to thermal E/Z isomerization.
Data Table: Key Structural Parameters
Properties
Molecular Formula |
C30H28N4O4S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H28N4O4S/c1-21-12-14-22(15-13-21)28-24(19-34(33-28)26-10-6-3-7-11-26)18-27(32-29(35)23-8-4-2-5-9-23)30(36)31-25-16-17-39(37,38)20-25/h2-15,18-19,25H,16-17,20H2,1H3,(H,31,36)(H,32,35)/b27-18- |
InChI Key |
LEAUFOZCRZZJEZ-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C(=O)NC3CCS(=O)(=O)C3)\NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Route A: One-Pot Enamine-Benzamide Formation
Combining Steps 3 and 4 using benzoyl isocyanate reduces purification steps but lowers yield (50–55%) due to side reactions.
Route B: Solid-Phase Synthesis
Immobilizing the pyrazole on Wang resin enables iterative coupling but requires specialized equipment, limiting scalability.
Table 1: Comparison of Key Preparation Methods
| Parameter | Stepwise Synthesis | One-Pot Route | Solid-Phase Route |
|---|---|---|---|
| Overall Yield | 32–38% | 25–28% | 20–22% |
| Purity | >98% | 90–92% | 95–97% |
| Scalability | High | Moderate | Low |
| Equipment Needs | Standard | Standard | Specialized |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Substituent electronic effects dictate regiochemistry. Electron-withdrawing groups on the enone improve yield.
-
Stereochemical Integrity : Z-configuration is maintained by using bulky solvents like toluene.
-
Sulfone Stability : Avoid prolonged exposure to strong acids to prevent desulfurization.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Aromatic Substituents : The target’s 4-methylphenyl group (electron-donating) contrasts with the nitro group (electron-withdrawing) in , affecting electronic properties and target binding.
- Core Heterocycles : The pyrazole in the target vs. pyrazolo-pyrimidine in alters ring strain and π-π stacking interactions.
Physicochemical Properties
- Solubility: The sulfone in the target likely improves aqueous solubility over the dimethylamino analog .
- Melting Point : The patent compound has a melting point of 175–178°C, suggesting crystalline stability. The target’s sulfone may elevate its MP compared to , though data is unavailable.
- Molecular Weight : The target’s estimated MW (~570) exceeds (481.5) due to the sulfone and methylphenyl groups.
Pharmacological Implications
- Sulfone vs. Sulfonamide : The target’s sulfone may improve metabolic stability compared to sulfonamides (e.g., ) by resisting enzymatic cleavage.
- Substituent Effects : The 4-methylphenyl group in the target enhances lipophilicity for membrane penetration, while ’s nitro group may improve target affinity but reduce bioavailability.
Biological Activity
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Tetrahydrothiophene Moiety : This sulfur-containing ring enhances the compound's reactivity and potential interactions with biological targets.
- Pyrazole Ring : Known for various biological activities, pyrazoles can exhibit anti-inflammatory and analgesic properties.
- Benzamide Group : This functional group is often associated with a range of biological activities, including anti-cancer effects.
Biological Activities
Preliminary studies indicate that compounds with similar structural motifs may exhibit a variety of biological activities, including:
- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells .
- Anti-inflammatory Effects : The presence of the pyrazole moiety suggests potential anti-inflammatory activity, a characteristic observed in many pyrazole derivatives .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of COX Enzymes : Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. For instance, some derivatives have shown COX inhibition rates comparable to established drugs like celecoxib .
- Antioxidant Mechanisms : The compound's structural features may facilitate electron donation to free radicals, thereby neutralizing them and preventing cellular damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Here are key findings:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrazole + Benzamide | Anti-inflammatory | |
| Compound B | Tetrahydrothiophene | Antioxidant | |
| Compound C | Quinazolinone | COX inhibitor |
Research Highlights
- Antioxidant Studies : In vitro assays demonstrated that compounds with similar structures exhibited significant antioxidant activity, with some showing higher efficacy than traditional antioxidants like vitamin E .
- Inflammation Models : Animal models treated with pyrazole derivatives showed reduced inflammation markers, suggesting the potential for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Synthesis typically involves multi-step reactions, including amide coupling, heterocyclic ring formation, and oxidation. For example, tetrahydrothiophen-3-yl sulfone formation requires controlled oxidation using agents like meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .
- Optimization strategies:
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., enamine formation) to prevent side reactions.
- Catalyst screening : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyrazole-phenyl linkages) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield data : Pilot studies report yields of 45–60% for the final step; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?
- Methodology :
- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in amide proton signals can arise from rotational isomerism; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
- Computational validation : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- Reference compounds : Synthesize and characterize intermediates (e.g., pyrazole and tetrahydrothiophene precursors) to cross-validate spectral assignments .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s biological targets and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on conserved binding pockets (e.g., ATP-binding sites) due to the compound’s heterocyclic motifs .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize targets .
- Pharmacophore mapping : Identify critical features (e.g., sulfone group for hydrogen bonding, phenylpyrazole for hydrophobic interactions) using tools like PharmaGist .
Q. How can researchers design experiments to address discrepancies in the compound’s reactivity under varying pH conditions?
- Methodology :
- pH-rate profiling : Conduct kinetic studies (UV-Vis or HPLC monitoring) across pH 2–10. For example, the enamide moiety may hydrolyze under acidic conditions, while the sulfone group stabilizes the structure at neutral pH .
- Buffer optimization : Use phosphate buffers (pH 7.4) for physiological relevance vs. acetate (pH 5) for gastric stability assays .
- Control experiments : Compare reactivity with structurally related analogs (e.g., replacing tetrahydrothiophene sulfone with a carbonyl group) to isolate pH-sensitive regions .
Q. What experimental approaches can elucidate the compound’s mechanism in inducing off-target effects?
- Methodology :
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with clickable probes to identify unintended targets .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal or rescue pathways .
- Metabolomics : Analyze metabolite shifts (LC-MS) in treated vs. untreated cells to map off-target metabolic disruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
